8-Chlorophenazine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chlorophenazine-1-carboxylic acid is a derivative of phenazine, a nitrogen-containing heterocyclic compound Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chlorophenazine-1-carboxylic acid typically involves the following steps:
Condensation of 1,2-diaminobenzene with 2-chlorobenzoic acid: This reaction forms the phenazine core with a chlorine substituent.
Oxidative cyclization: This step involves the cyclization of the intermediate to form the phenazine ring system.
Introduction of the carboxylic acid group: This can be achieved through various methods, including the oxidation of a methyl group or the direct introduction of a carboxyl group using reagents like carbon dioxide under high pressure.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation using genetically engineered strains of Pseudomonas species. These strains can be optimized to produce high yields of phenazine derivatives, including this compound, through fermentation processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction of the compound can lead to the formation of hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chlorophenazine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Exhibits antimicrobial properties, making it useful in studying bacterial and fungal infections.
Industry: Used in the development of dyes and pigments due to its vibrant color and stability
Mechanism of Action
The mechanism of action of 8-Chlorophenazine-1-carboxylic acid involves the generation of reactive oxygen species (ROS) which can lead to oxidative stress in microbial and cancer cells. This oxidative stress results in cell membrane damage, DNA fragmentation, and ultimately cell death. The compound targets various molecular pathways involved in cell survival and apoptosis .
Comparison with Similar Compounds
Phenazine-1-carboxylic acid: Lacks the chlorine substituent but shares similar antimicrobial properties.
2-Hydroxyphenazine-1-carboxylic acid: Contains a hydroxyl group instead of a chlorine atom, which alters its reactivity and biological activity.
Clofazimine: A phenazine derivative used as an antituberculosis agent, highlighting the therapeutic potential of phenazine compounds
Uniqueness: 8-Chlorophenazine-1-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which enhances its chemical reactivity and broadens its range of applications in various fields.
Properties
CAS No. |
103942-82-1 |
---|---|
Molecular Formula |
C13H7ClN2O2 |
Molecular Weight |
258.66 g/mol |
IUPAC Name |
8-chlorophenazine-1-carboxylic acid |
InChI |
InChI=1S/C13H7ClN2O2/c14-7-4-5-9-11(6-7)16-12-8(13(17)18)2-1-3-10(12)15-9/h1-6H,(H,17,18) |
InChI Key |
IWGNXOPNRKCYDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C3C=CC(=CC3=N2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.